molecular formula C14H15N3O2 B5498769 N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B5498769
M. Wt: 257.29 g/mol
InChI Key: LACHICYVLQGFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (MPMU) is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have several potential applications in the field of medicine, particularly in the treatment of various diseases.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been found to have several potential applications in the field of medicine. It has been investigated as a potential treatment for several diseases, including cancer, neurodegenerative diseases, and diabetes. In cancer research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell growth and survival. N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of several enzymes involved in glucose metabolism, including hexokinase and pyruvate kinase. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several biochemical and physiological effects that are relevant to its potential therapeutic applications. In cancer research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). In neurodegenerative disease research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect against oxidative stress and inflammation, which are thought to contribute to neuronal damage in Alzheimer's disease. In diabetes research, N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development and progression of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of specific enzymes and signaling pathways in various disease states. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the synthesis of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is a multi-step process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive. Another limitation is that the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea are not well understood, which makes it difficult to predict its efficacy and safety in humans.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. This will require further preclinical and clinical studies to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail, particularly its effects on specific enzymes and signaling pathways. This will require the development of new tools and techniques for studying these processes in vivo. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea, which will be essential for determining its optimal dosing and administration in humans.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline with 4-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then treated with phosgene and a tertiary amine to form N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. The overall synthesis of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is a multi-step process that requires careful control of reaction conditions and purification steps.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-6-7-15-13(8-10)17-14(18)16-11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHICYVLQGFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(4-methylpyridin-2-yl)urea

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